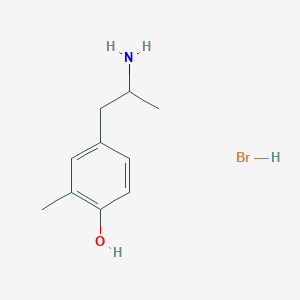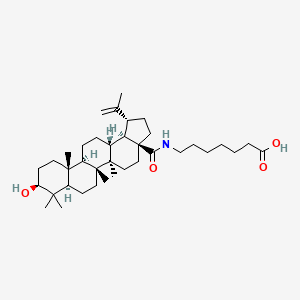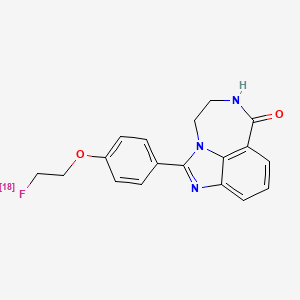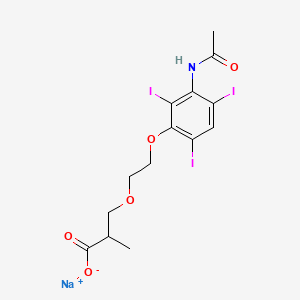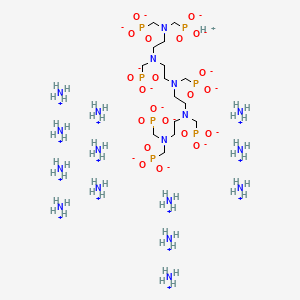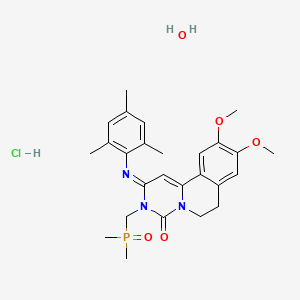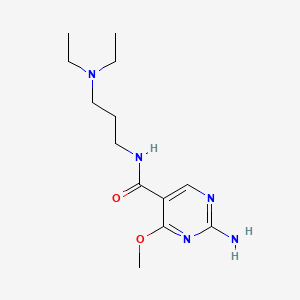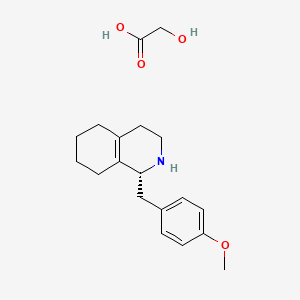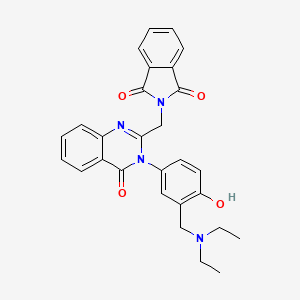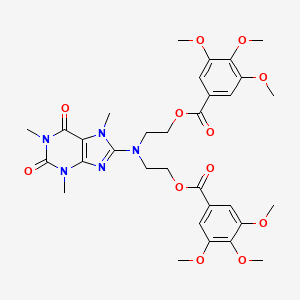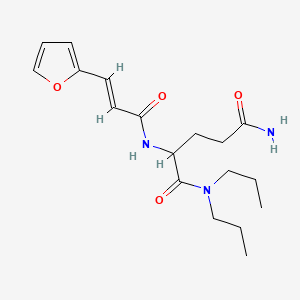
1-(alpha-(Hydroxymethyl)benzyl)-1-methylpiperidinium bromide diphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FC 620/A is a high-strength, high-temperature resistant retaining compound designed for the bonding of cylindrical fitting parts. It is particularly suitable for applications where temperature resistance up to 232°C (450°F) is required. This compound cures when confined in the absence of air between close-fitting metal surfaces, preventing loosening and leakage due to shock and vibration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of FC 620/A involves the synthesis of a complex mixture of chemicals that form a high-viscosity liquid. The exact synthetic routes and reaction conditions are proprietary to the manufacturer, Henkel Adhesives. it is known that the compound is formulated to cure anaerobically, meaning it hardens in the absence of air .
Industrial Production Methods: Industrial production of FC 620/A involves the use of specialized equipment to mix and dispense the compound. The production process ensures that the compound maintains its high viscosity and anaerobic curing properties. The compound is typically packaged in bottles and is available in various sizes for different industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: FC 620/A primarily undergoes anaerobic curing reactions. This involves the polymerization of the compound when it is confined between metal surfaces in the absence of air. The curing process results in a strong, durable bond that can withstand high temperatures and mechanical stress .
Common Reagents and Conditions: The curing process of FC 620/A does not require additional reagents. The compound itself contains all the necessary components for the anaerobic curing reaction. The primary condition for the reaction is the absence of air and the presence of close-fitting metal surfaces .
Major Products Formed: The major product formed from the curing reaction of FC 620/A is a solid, high-strength polymer that bonds metal surfaces together. This polymer is resistant to high temperatures and mechanical stress, making it ideal for industrial applications .
Aplicaciones Científicas De Investigación
FC 620/A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a high-strength adhesive for bonding metal components in experimental setups. In biology and medicine, it is used in the assembly of medical devices and laboratory equipment that require strong, durable bonds. In industry, FC 620/A is used in the manufacturing of automotive parts, machinery, and other equipment that require high-temperature resistance and mechanical strength .
Mecanismo De Acción
The mechanism of action of FC 620/A involves the polymerization of the compound in the absence of air. When the compound is confined between close-fitting metal surfaces, the lack of oxygen triggers the polymerization reaction. This results in the formation of a solid polymer that bonds the metal surfaces together. The molecular targets of this reaction are the metal surfaces themselves, and the pathways involved include the formation of covalent bonds between the polymer and the metal surfaces .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to FC 620/A include other anaerobic adhesives such as LOCTITE 609 and LOCTITE 648. These compounds also cure in the absence of air and are used for bonding metal surfaces.
Uniqueness: What sets FC 620/A apart from similar compounds is its high-temperature resistance and high-strength bonding capabilities. While other anaerobic adhesives may offer similar bonding properties, FC 620/A is specifically formulated to withstand temperatures up to 232°C (450°F), making it ideal for high-temperature applications .
Propiedades
Número CAS |
102207-33-0 |
|---|---|
Fórmula molecular |
C28H32BrNO2 |
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
[2-(1-methylpiperidin-1-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C28H32NO2.BrH/c1-29(20-12-5-13-21-29)26(23-14-6-2-7-15-23)22-31-28(30)27(24-16-8-3-9-17-24)25-18-10-4-11-19-25;/h2-4,6-11,14-19,26-27H,5,12-13,20-22H2,1H3;1H/q+1;/p-1 |
Clave InChI |
WBCVVIANVHAFCK-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCCC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


